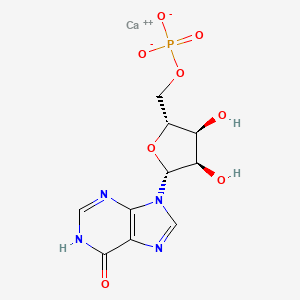![molecular formula C10H11ClN2 B1497862 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1150617-64-3](/img/structure/B1497862.png)
7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system . This compound has shown potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine”, involves several methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The yield of the synthesized compound can be influenced by factors such as catalyst loading .Molecular Structure Analysis
The molecular structure of “7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine” can be represented by the SMILES string Clc1nccc2cc[nH]c12 . The InChI key for this compound is HOHKYYCVFMEBGG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine” include a molecular weight of 152.58 . The compound’s melting point, boiling point, and density are not explicitly mentioned in the search results.Mechanism of Action
Safety and Hazards
Future Directions
The broad spectrum of pharmacological properties of “7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine” and its derivatives is the main reason for developing new compounds containing this scaffold . Future research may focus on exploring its potential therapeutic applications in various neurological and psychiatric disorders . Additionally, further optimization of the synthesis process could also be a focus of future research .
properties
IUPAC Name |
7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-6-4-8-3-5-12-10(11)9(8)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBBWDZEMFWXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654018 | |
| Record name | 7-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1150617-64-3 | |
| Record name | 7-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497786.png)

![Trifluoro-methanesulfonic acid 8-chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-yl ester](/img/structure/B1497789.png)




![ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B1497798.png)

![Benzenesulfonic acid, 5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt](/img/structure/B1497800.png)

